molecular formula C10H16Cl2N2 B6177338 N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride CAS No. 2551118-00-2

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

Cat. No.: B6177338
CAS No.: 2551118-00-2
M. Wt: 235.2
InChI Key:
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Description

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH and a molecular weight of 235.16 g/mol . This compound is known for its unique structure, which includes an isoindoline core substituted with dimethylamine groups. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N,N-dimethylamine with a suitable isoindoline precursor in the presence of a strong acid like hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted isoindoline derivatives.

Scientific Research Applications

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylhydrazine: A related compound with similar dimethylamine groups but different core structure.

    N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine: The base form without the dihydrochloride salt.

Uniqueness

N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is unique due to its specific isoindoline core and the presence of dimethylamine groups, which confer distinct chemical and biological properties. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it more suitable for various applications compared to its base form .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves the reduction of 5-nitro-2,3-dihydro-1H-isoindole followed by N,N-dimethylation of the resulting 5-amino-2,3-dihydro-1H-isoindole.", "Starting Materials": [ "5-nitro-2,3-dihydro-1H-isoindole", "Formic acid", "Sodium borohydride", "Methanol", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "5-nitro-2,3-dihydro-1H-isoindole is dissolved in formic acid and sodium borohydride is added slowly with stirring.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The resulting 5-amino-2,3-dihydro-1H-isoindole is filtered and washed with water.", "The 5-amino-2,3-dihydro-1H-isoindole is dissolved in methanol and dimethylamine is added dropwise with stirring.", "The reaction mixture is heated under reflux for several hours until the reaction is complete.", "The solvent is removed under reduced pressure and the residue is dissolved in hydrochloric acid.", "The resulting solution is filtered and the precipitate is washed with water and dried to obtain N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride." ] }

CAS No.

2551118-00-2

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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